Methyl 3-amino-4-[(2-ethoxy-2-oxoethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-amino-4-[(2-ethoxy-2-oxoethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-[(2-ethoxy-2-oxoethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(methylthio)benzene, with sulfur and a base like sodium hydride.
Introduction of Functional Groups: The amino, nitro, and ester groups are introduced through subsequent reactions. For example, nitration of the benzothiophene core can be achieved using a mixture of nitric acid and sulfuric acid. The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine. The ester group can be formed through esterification with methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Key considerations in industrial production include the availability of raw materials, reaction efficiency, and waste management.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-[(2-ethoxy-2-oxoethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
Methyl 3-amino-4-[(2-ethoxy-2-oxoethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-[(2-ethoxy-2-oxoethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(2-methoxy-2-oxoethyl)thio]propionate: Similar in structure but with a methoxy group instead of an ethoxy group.
Methyl 3-[(2-ethoxy-2-oxoethyl)thio]propanoate: Similar in structure but with a propanoate ester instead of a benzothiophene core.
Uniqueness
Methyl 3-amino-4-[(2-ethoxy-2-oxoethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate is unique due to its combination of functional groups and the benzothiophene core. This unique structure imparts specific chemical properties and potential biological activities that are not found in similar compounds.
Properties
Molecular Formula |
C14H14N2O6S2 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 3-amino-4-(2-ethoxy-2-oxoethyl)sulfanyl-6-nitro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C14H14N2O6S2/c1-3-22-10(17)6-23-8-4-7(16(19)20)5-9-11(8)12(15)13(24-9)14(18)21-2/h4-5H,3,6,15H2,1-2H3 |
InChI Key |
ADWWVBBWJCKFCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=CC(=CC2=C1C(=C(S2)C(=O)OC)N)[N+](=O)[O-] |
Origin of Product |
United States |
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